Comparative IDO2 Inhibition: A Weak Inhibitor for Selectivity Studies
3-(3-Oxopropyl)-1H-indole-5-carbonitrile demonstrates weak inhibitory activity against indoleamine 2,3-dioxygenase 2 (IDO2) with an IC50 of 51,000 nM (51 µM) in a cellular assay [1]. This potency is substantially lower compared to the known IDO2 inhibitors Tryptanthrin (IC50 = 5-17 µM) and IDO2-IN-1 (IC50 = 112 nM) . This quantitative difference positions the compound not as a lead candidate for IDO2 inhibition, but rather as a useful negative control or a tool for profiling compound selectivity between IDO1 and IDO2.
| Evidence Dimension | Inhibitory potency (IC50) against mouse IDO2 |
|---|---|
| Target Compound Data | 51,000 nM |
| Comparator Or Baseline | Tryptanthrin: 5,000-17,000 nM; IDO2-IN-1: 112 nM |
| Quantified Difference | Target compound is ~3-10x less potent than Tryptanthrin and ~455x less potent than IDO2-IN-1 |
| Conditions | Cell-based assay: HEK293T cells transfected with mouse IDO2, measuring kynurenine formation after 24h incubation with L-tryptophan. |
Why This Matters
For procurement, this data confirms the compound's utility as a validated tool for IDO2 selectivity profiling, not as a high-potency inhibitor, allowing for precise experimental design.
- [1] BindingDB. Data for BDBM50533241 (CHEMBL4465170). Retrieved April 14, 2026. View Source
